(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
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Description
“(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O2 and a molecular weight of 258.70 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of similar nitropyridine derivatives has been documented . The precursor 4-chloro-2-amino pyridine is prepared from picolinic acid hydrochloride which is first reacted with thionyl chloride and subsequently with water results in 4-chloro-picolinic acid which is converted to 2-amino-4-chloro pyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethyl-amine group at the 2-position .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with layered structures of zirconium sulfophenylphosphonate .
Mode of Action
The compound and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods .
Result of Action
The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the intercalation of similar compounds improves their non-linear optical properties .
Properties
IUPAC Name |
3-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.ClH/c16-15(17)10-2-1-5-13-11(10)14-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXJJDYQZORMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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